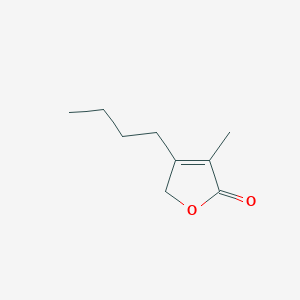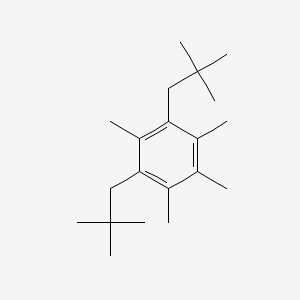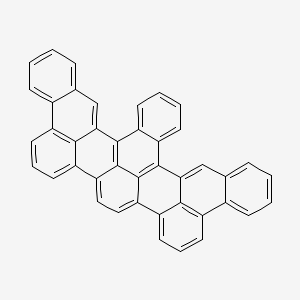
Noraporphin-1-ol, 6-ethyl-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Noraporphin-1-ol, 6-ethyl-2-methoxy- is a complex organic compound that belongs to the class of noraporphine alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of Noraporphin-1-ol, 6-ethyl-2-methoxy- includes a noraporphine skeleton with an ethyl group at the 6th position and a methoxy group at the 2nd position, along with a hydroxyl group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Noraporphin-1-ol, 6-ethyl-2-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, which is a versatile and widely used method for constructing indole derivatives . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) in methanol (MeOH) is often employed .
Industrial Production Methods
Industrial production of Noraporphin-1-ol, 6-ethyl-2-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Noraporphin-1-ol, 6-ethyl-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 1st position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group at the 2nd position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Noraporphin-1-ol, 6-ethyl-2-methoxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studies related to cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Noraporphin-1-ol, 6-ethyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Noraporphin-1-ol, 6-methyl-2-methoxy-: Similar structure but with a methyl group instead of an ethyl group at the 6th position.
Noraporphin-1-ol, 6-ethyl-2-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group at the 2nd position.
Noraporphin-1-ol, 6-ethyl-2-chloro-: Similar structure but with a chloro group instead of a methoxy group at the 2nd position.
Uniqueness
Noraporphin-1-ol, 6-ethyl-2-methoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6th position and the methoxy group at the 2nd position can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
37082-16-9 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(6aR)-6-ethyl-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C19H21NO2/c1-3-20-9-8-13-11-16(22-2)19(21)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15,21H,3,8-10H2,1-2H3/t15-/m1/s1 |
Clave InChI |
DHJXQWPYVDZUOC-OAHLLOKOSA-N |
SMILES isomérico |
CCN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)O)OC |
SMILES canónico |
CCN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)


![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
